2-(Bromomethyl)-6-methoxyaniline
Description
2-(Bromomethyl)-6-methoxyaniline is a brominated aromatic compound featuring a methoxy (-OCH₃) group at position 6 and an amine (-NH₂) group at position 2 of the benzene ring, with a bromomethyl (-CH₂Br) substituent. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
CAS No. |
63697-77-8 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methoxyaniline |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,10H2,1H3 |
InChI Key |
UXXMAHAADQIQRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methoxyaniline typically involves the bromination of 6-methoxyaniline. One common method is as follows:
Starting Material: 6-methoxyaniline.
Bromination: The 6-methoxyaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted anilines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)-6-methoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxyaniline involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Bromomethyl)-6-methoxyaniline with structurally related bromomethyl-substituted aromatic compounds:
Key Observations:
- Substituent Effects: The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing -Cl in 2-(Bromomethyl)-6-chloroquinoxaline or -CN/-F in 2-(Bromomethyl)-3-fluorobenzonitrile. This difference impacts reactivity; methoxy may stabilize intermediates in substitution reactions, while electron-withdrawing groups enhance electrophilicity . Heterocyclic systems (e.g., quinoxaline in , pyrazol-3-one in ) exhibit distinct stability and solubility profiles compared to simple benzene derivatives.
- Heavier heterocycles (e.g., MW 257.51–381.0) are common in pharmaceuticals due to enhanced binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
